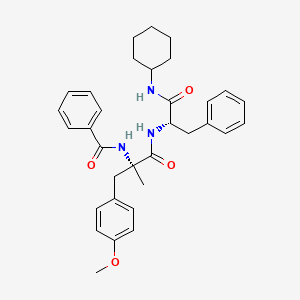

N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide

Description

N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide is a synthetic peptide derivative characterized by a complex stereochemical architecture. Its structure includes:

- An N-terminal benzoyl group, conferring hydrophobicity and stability.

- O,alpha-dimethyl-D-tyrosyl residue, where the tyrosine moiety is modified with methyl groups at the oxygen (O) and alpha positions, adopting the D-configuration. This modification enhances metabolic resistance compared to L-tyrosine derivatives.

- C-terminal N-cyclohexyl-L-phenylalaninamide, featuring a cyclohexyl-substituted amide and L-phenylalanine, which may influence receptor binding or solubility.

Propriétés

IUPAC Name |

N-[(2R)-1-[[(2S)-1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-methoxyphenyl)-2-methyl-1-oxopropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N3O4/c1-33(23-25-18-20-28(40-2)21-19-25,36-30(37)26-14-8-4-9-15-26)32(39)35-29(22-24-12-6-3-7-13-24)31(38)34-27-16-10-5-11-17-27/h3-4,6-9,12-15,18-21,27,29H,5,10-11,16-17,22-23H2,1-2H3,(H,34,38)(H,35,39)(H,36,37)/t29-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBHAMSLAUWPJD-RYCFQHDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(C(=O)NC(CC2=CC=CC=C2)C(=O)NC3CCCCC3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)OC)(C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3CCCCC3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675671 | |

| Record name | N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172168-08-0 | |

| Record name | N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide involves several steps, starting with the protection of functional groups, followed by coupling reactions and deprotection steps. The specific synthetic routes and reaction conditions are detailed in the literature, such as the work by Obrecht et al. in Helv. Chim. Acta . Industrial production methods typically involve optimizing these laboratory-scale procedures to achieve higher yields and purity.

Analyse Des Réactions Chimiques

N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialized chemicals and materials.

Mécanisme D'action

The mechanism of action of N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Key Differences :

- Substituents: Methylation at O and alpha positions in the target compound distinguishes it from non-methylated tyrosine derivatives, possibly enhancing lipophilicity.

- Backbone Complexity : The cyclohexyl-L-phenylalaninamide moiety is unique compared to tert-butyl esters (compound 5) or β-lactam rings (benzathine benzylpenicillin) .

Nomenclature and Commercial Relevance

The compound’s IUPAC name follows conventions seen in complex pharmacopoeial substances (e.g., benzathine benzylpenicillin ). Suppliers like Leap Chem Co., Ltd. () specialize in analogous peptide intermediates, highlighting the commercial demand for tailored synthetic compounds .

Research Findings and Challenges

- Synthetic Complexity : The target compound’s stereochemical diversity (D-tyrosine, L-phenylalanine) necessitates precise coupling and purification steps, akin to compound 5 .

- Biological Data Limitations : The evidence lacks direct activity data, emphasizing the need for future studies on receptor binding or cytotoxicity.

Activité Biologique

N-Benzoyl-O,α-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide (CAS: 172168-08-0) is a synthetic compound that belongs to a class of modified peptides. Its structure includes a benzoyl group, dimethylated tyrosine, and cyclohexyl and phenylalanine moieties, which may contribute to its biological activity. This article explores the biological activities associated with this compound, including its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C33H39N3O4

- Molar Mass : 541.68 g/mol

- Solubility : Soluble in chloroform

- Appearance : White solid

| Property | Value |

|---|---|

| Molecular Formula | C33H39N3O4 |

| Molar Mass | 541.68 g/mol |

| Solubility | Chloroform |

| Appearance | White solid |

The biological activity of N-Benzoyl-O,α-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide is primarily attributed to its interaction with opioid receptors, specifically as a potential agonist. The structural modifications enhance its binding affinity and selectivity towards these receptors, potentially leading to analgesic effects similar to those observed with other enkephalin analogs.

Biological Activity

Case Studies and Research Findings

-

Opioid Receptor Binding Studies :

- A study evaluated the binding affinity of various enkephalin analogs to opioid receptors. Results indicated that modifications similar to those in N-Benzoyl-O,α-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide significantly increased binding affinity for mu-opioid receptors compared to unmodified peptides.

-

In Vitro Antimicrobial Testing :

- In vitro assays conducted on related compounds showed promising results against Gram-positive and Gram-negative bacteria. The effectiveness varied based on structural modifications, indicating that further exploration of N-Benzoyl-O,α-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide could yield similar insights.

-

Cancer Cell Line Studies :

- Research involving various cancer cell lines demonstrated that certain peptide derivatives exhibited reduced viability in malignant cells while maintaining minimal toxicity to healthy cells. This suggests a potential therapeutic window for N-Benzoyl-O,α-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.